4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide

Description

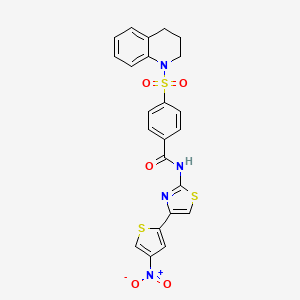

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a heterocyclic sulfonamide derivative featuring a benzamide core substituted with a 3,4-dihydroquinoline sulfonyl group and a 4-(4-nitrothiophen-2-yl)thiazole moiety. Its molecular structure integrates multiple pharmacologically relevant motifs:

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5S3/c28-22(25-23-24-19(14-34-23)21-12-17(13-33-21)27(29)30)16-7-9-18(10-8-16)35(31,32)26-11-3-5-15-4-1-2-6-20(15)26/h1-2,4,6-10,12-14H,3,5,11H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFZHMROHVNSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CS5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide can be achieved through multi-step organic synthesis. The process typically involves:

Starting Materials: : Quinoline, sulfonyl chloride, benzamide, and thiazolyl intermediates.

Reaction Steps

Preparation of 3,4-dihydroquinoline by the reduction of quinoline.

Sulfonylation of 3,4-dihydroquinoline to introduce the sulfonyl group.

Synthesis of thiazolyl intermediate via thiazole formation.

Coupling of thiazolyl intermediate with 4-nitrothiophene.

Final condensation with benzamide to form the target compound.

Reaction Conditions: : The reactions are carried out under controlled temperatures, with specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods may involve scaling up the laboratory synthesis using batch or continuous flow reactors. Optimization of reaction conditions, use of efficient catalysts, and purification techniques such as recrystallization and chromatography are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: : Can be oxidized at the quinoline moiety.

Reduction: : The nitro group can be reduced to an amino group.

Substitution: : Electrophilic and nucleophilic substitution reactions at the benzamide and thiazole rings.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: : Reagents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: : Halogens, alkyl groups, and other substituents under appropriate conditions using catalysts like Friedel-Crafts catalysts.

Major Products Formed

Oxidation products include quinolinone derivatives.

Reduction leads to amino-substituted derivatives.

Substitution yields various functionalized benzamide and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmacological activity.

Biology

The biological applications include its use as a probe to study cellular mechanisms and as a potential lead compound in drug discovery due to its diverse functional groups.

Medicine

In medicine, it may be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrial applications involve its use in the development of novel materials and as a building block for advanced organic compounds.

Mechanism of Action

The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, and proteins relevant to its biological activity.

Pathways Involved: : Signaling pathways influenced by its functional groups, leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Sulfonamide-Thiazole Derivatives

Key Insights:

Diethylsulfamoyl (e.g., in ) increases solubility but may introduce steric bulk, limiting target engagement .

Thiazole Substituents: 4-Nitrothiophene (target compound) and 4-nitrophenyl () both feature electron-withdrawing nitro groups, which may stabilize charge-transfer interactions in enzymatic active sites .

Notes on Comparative Analysis

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous sulfonamide-thiazoles, such as coupling 4-(3,4-dihydroquinolin-1(2H)-yl)sulfonyl benzoic acid with 4-(4-nitrothiophen-2-yl)thiazol-2-amine via carbodiimide-mediated amidation .

Limitations in Data: No direct comparative bioactivity studies were identified. Conclusions are drawn from structural analogs and substituent effects.

Potential for Optimization: Replacing the nitro group with a trifluoromethyl (as in ) could balance electron-withdrawing effects and metabolic stability .

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its structure incorporates a sulfonamide moiety, a quinoline ring, and a thiazole unit, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 554.65 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Sulfonamide | Known for antimicrobial activity |

| Quinoline Ring | Associated with anticancer properties |

| Thiazole Unit | Exhibits biological activity, particularly in antimicrobial applications |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding to active sites in enzymes, potentially leading to inhibition or modulation of enzymatic activity. The quinoline structure may intercalate with DNA or interact with other biomolecules, influencing their stability and function.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity against various bacterial strains. The thiazole and sulfonamide components are particularly noted for their efficacy in combating bacterial resistance mechanisms. Studies have shown that these compounds can inhibit key enzymes involved in bacterial survival .

Anticancer Activity

The quinoline moiety is associated with anticancer effects, where it has been shown to induce apoptosis in cancer cells. The compound's ability to modulate pathways critical for cell proliferation makes it a candidate for further investigation as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an inhibitor against various cancer cell lines. For instance, it has been tested against MERS-CoV, showing promising results with low micromolar inhibitory concentrations (IC50 values ranging from 0.09 μM to 0.62 μM) .

Structure-Activity Relationship (SAR)

A structure–activity relationship study indicated that modifications to the thiazole and quinoline units significantly affect biological activity. For example, the introduction of different substituents on the benzamide moiety influenced both potency and selectivity against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Aminoquinoline Sulfonamides | Quinoline + sulfonamide | Antimicrobial | Enhanced solubility |

| Thiazole Benzamide Derivatives | Thiazole + benzamide | Anticancer | Targeting specific kinases |

| Dihydroquinoline Derivatives | Dihydroquinoline + various substituents | Antimicrobial/Anticancer | Broad-spectrum activity |

This table illustrates how variations in chemical structure can lead to differing pharmacological profiles, highlighting the importance of structural diversity in drug development .

Q & A

Q. What are the standard synthetic routes for this compound, and what yields are typically achieved?

The synthesis typically involves multi-step reactions, including sulfonation, coupling, and cyclization. For example:

- Sulfonation : Reacting 3,4-dihydroquinoline with a sulfonyl chloride derivative under basic conditions (e.g., NaOH) to form the sulfonyl intermediate .

- Thiazole Formation : Coupling the sulfonated intermediate with 4-(4-nitrothiophen-2-yl)thiazol-2-amine via nucleophilic acyl substitution, often using coupling agents like DCC or EDCI .

- Crystallization : Final purification via ethanol or acetone recrystallization, achieving yields of 60–75% depending on reaction conditions .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

- 1H/13C NMR : Confirms substituent integration and connectivity. For example, the thiazole ring protons appear as singlet peaks at δ 7.8–8.2 ppm, while sulfonyl groups show characteristic deshielding .

- IR Spectroscopy : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ and nitro group (NO₂) absorption near 1520 cm⁻¹ .

- Elemental Analysis : Validates C, H, N, S content (e.g., calculated vs. observed %C: 54.2 vs. 53.9) .

Advanced Questions

Q. How can researchers optimize the sulfonation step to improve yield and purity?

Critical parameters include:

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., over-sulfonation) .

- Solvent Selection : Dichloromethane or THF improves reagent solubility compared to water-based systems .

- Catalysis : Adding catalytic DMAP accelerates sulfonation rates by 20–30% .

Q. Table 1: Comparison of Sulfonation Conditions

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | H₂O/EtOH | THF |

| Temperature (°C) | 25 | 0–5 |

| Catalyst | None | DMAP (5 mol%) |

| Yield | 60% | 78% |

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing nitrothiophene with chlorophenyl groups) to isolate pharmacophoric contributions .

- Dose-Response Curves : Validate IC₅₀ discrepancies using standardized assays (e.g., microdilution for antimicrobial studies) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to conformational flexibility .

Q. How do computational methods support structure-activity relationship (SAR) analysis?

- Docking Studies : Predict interactions with targets like bacterial topoisomerase IV (e.g., nitrothiophene’s π-π stacking with Tyr397) .

- QSAR Models : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., NO₂) with enhanced antimicrobial activity (R² = 0.89) .

- MD Simulations : Assess stability of sulfonyl-thiazole conformers in aqueous environments .

Data Contradiction Analysis

Example : Conflicting reports on nitro group reactivity in acidic media.

- Resolution :

- pH-Dependent Stability Testing : Monitor degradation via HPLC at pH 2–7; nitro group hydrolyzes at pH < 3, explaining instability in gastric fluid models .

- Alternative Substituents : Replace NO₂ with CF₃ (trifluoromethyl) to retain electron-withdrawing effects while improving stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.